molecular formula C11H21NS B13346990 N-(2-Cyclopentylpropan-2-yl)thietan-3-amine

N-(2-Cyclopentylpropan-2-yl)thietan-3-amine

Cat. No.: B13346990
M. Wt: 199.36 g/mol
InChI Key: BKDLZGGLZUEKQN-UHFFFAOYSA-N
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Description

N-(2-Cyclopentylpropan-2-yl)thietan-3-amine is a chemical compound with a unique structure that includes a cyclopentane ring and a thietan-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopentylpropan-2-yl)thietan-3-amine typically involves the reaction of cyclopentylpropan-2-ylamine with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopentylpropan-2-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan-3-amine group to other amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines.

Scientific Research Applications

N-(2-Cyclopentylpropan-2-yl)thietan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopentylpropan-2-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pentan-2-yl)thietan-3-amine: A similar compound with a pentan-2-yl group instead of a cyclopentylpropan-2-yl group.

    N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine: Another related compound with a different alkyl group.

Uniqueness

N-(2-Cyclopentylpropan-2-yl)thietan-3-amine is unique due to its specific cyclopentylpropan-2-yl group, which imparts distinct chemical properties and potential applications compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(2-cyclopentylpropan-2-yl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-11(2,9-5-3-4-6-9)12-10-7-13-8-10/h9-10,12H,3-8H2,1-2H3

InChI Key

BKDLZGGLZUEKQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCC1)NC2CSC2

Origin of Product

United States

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